molecular formula C13H25NO3 B8303139 Acetoamidoundecanoic acid

Acetoamidoundecanoic acid

Cat. No. B8303139
M. Wt: 243.34 g/mol
InChI Key: BZYRNWNBVUMHFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetoamidoundecanoic acid is a useful research compound. Its molecular formula is C13H25NO3 and its molecular weight is 243.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality Acetoamidoundecanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetoamidoundecanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Acetoamidoundecanoic acid

Molecular Formula

C13H25NO3

Molecular Weight

243.34 g/mol

IUPAC Name

2-acetamidoundecanoic acid

InChI

InChI=1S/C13H25NO3/c1-3-4-5-6-7-8-9-10-12(13(16)17)14-11(2)15/h12H,3-10H2,1-2H3,(H,14,15)(H,16,17)

InChI Key

BZYRNWNBVUMHFZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(C(=O)O)NC(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

20.1 parts of aminoundecanoic acid and 116.2 parts of butyl acetate were placed in a reactor equipped with a thermometer, a thermostat, a stirrer and a condenser, and allowed to react at 120° C. for 8 hours while azeotropically distilling off butanol. Further, 58.1 parts of butyl acetate was added, and allowed to react at 120° C. for 3 hours. Butanol and excess butyl acetate were distilled off under reduced pressure, thus giving an acetoamidoundecanoic acid. Then, 48.6 parts of the obtained acetoamidoundecanoic acid, 345 parts of dodecanoic diacid and 326.4 parts of acetic anhydride were placed in a reactor equipped with a thermometer, a thermostat, a stirrer and a condenser, and heated to 170° C. with stirring while distilling off acetic acid. After the distillation of acetic acid ceased, pressure was reduced to 30 mmHg at 170° C., followed by cooling the reaction mixture, thus giving an acid anhydride (a-4).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.